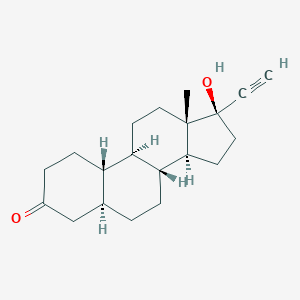

5α-Dihidro-noreti-ndrona

Descripción general

Descripción

5alpha-Dihydronorethindrone, also known as 5alpha-Dihydronorethindrone, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

The exact mass of the compound 5alpha-Dihydronorethindrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Norsteroids - Norpregnanes - Norpregnenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5alpha-Dihydronorethindrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5alpha-Dihydronorethindrone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Inhibitoria de la 5α-Reductasa

La 5α-Dihidro-noreti-ndrona se ha estudiado por su actividad inhibitoria de la 5α-reductasa . La enzima 5α-reductasa cataliza la reducción del doble enlace ∆4 de varios sustratos esteroides . La actividad inhibitoria de los compuestos sintetizados se evaluó utilizando esta enzima y testosterona como sustrato . Esta aplicación es particularmente relevante en el contexto de afecciones como el cáncer de próstata, la hiperplasia prostática benigna (HPB), el acné y la calvicie de patrón masculino, que se asocian con una alta actividad de la 5α-reductasa .

Metabolismo de Andrógenos

La this compound juega un papel importante en el metabolismo de los andrógenos . Está involucrada en la reducción irreversible del enlace 4,5 en 4-3-Δ cetosteroides utilizando fosfato de dinucleótido de adenina y nicotinamida reducido (NADPH) como cofactor donador de hidruro . Este proceso es crucial para la conversión de testosterona a dihidrotestosterona .

Tratamiento de Trastornos Relacionados con Andrógenos

Debido a su papel en el metabolismo de los andrógenos, la this compound tiene aplicaciones potenciales en el tratamiento de trastornos relacionados con andrógenos . Estos incluyen afecciones como el cáncer de próstata y la hiperplasia prostática benigna (HPB), que se asocian con niveles anormalmente altos de dihidrotestosterona (DHT) en los tejidos periféricos .

Investigación de Medicamentos Antiandrógenos

La this compound se utiliza en la investigación y el desarrollo de medicamentos antiandrógenos

Mecanismo De Acción

5alpha-Dihydronorethindrone, also known as 4,5alpha-Dihydronorethisterone or 5alpha-Dihydronorethisterone, is a major active metabolite of norethisterone (norethindrone) . This compound has a complex mechanism of action, involving interactions with multiple targets, biochemical pathways, and environmental factors.

Target of Action

The primary targets of 5alpha-Dihydronorethindrone are the progesterone receptor (PR) and the androgen receptor (AR) . The compound shows a higher affinity for the AR compared to norethisterone, with approximately 27% of the affinity of the potent androgen metribolone . The affinity of 5alpha-dihydronorethindrone for the pr is greatly reduced relative to that of norethisterone .

Mode of Action

Unlike norethisterone, which is purely progestogenic, 5alpha-Dihydronorethindrone has been found to possess both progestogenic and marked antiprogestogenic activity , showing a profile of progestogenic activity like that of a selective progesterone receptor modulator (SPRM) . Although 5alpha-Dihydronorethindrone has higher affinity for the AR than does norethisterone, it has significantly diminished and in fact almost abolished androgenic activity in comparison to norethisterone .

Biochemical Pathways

5alpha-Dihydronorethindrone is formed from norethisterone by 5alpha-reductase in the liver and other tissues . This enzyme is part of the steroid hormone biosynthesis pathway, which plays a crucial role in the metabolism of steroid hormones.

Pharmacokinetics

It is known that the compound is metabolized in the liver and other tissues by the enzyme 5alpha-reductase

Result of Action

The result of 5alpha-Dihydronorethindrone’s action is a complex interplay of progestogenic, antiprogestogenic, and antiandrogenic effects . The compound’s progestogenic and antiprogestogenic activities can influence the menstrual cycle and may have implications for contraception and hormone replacement therapy . Its antiandrogenic activity could potentially be exploited for the treatment of conditions such as hirsutism and androgenetic alopecia .

Action Environment

The action of 5alpha-Dihydronorethindrone can be influenced by various environmental factors. For example, the activity of the 5alpha-reductase enzyme, which metabolizes norethisterone to 5alpha-Dihydronorethindrone, can be affected by factors such as age, health status, and the presence of other medications . .

Análisis Bioquímico

Biochemical Properties

5alpha-Dihydronorethindrone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to possess both progestogenic and marked antiprogestogenic activity, showing a profile similar to that of a selective progesterone receptor modulator . The compound exhibits a reduced affinity for the progesterone receptor compared to norethisterone, with only 25% of the affinity of progesterone . Additionally, 5alpha-Dihydronorethindrone shows higher affinity for the androgen receptor compared to norethisterone, although it has significantly diminished androgenic activity . It also acts as a weak irreversible aromatase inhibitor .

Cellular Effects

5alpha-Dihydronorethindrone influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the androgen receptor and progesterone receptor modulates cellular responses, leading to changes in gene expression and cellular behavior . In rodent bioassays, 5alpha-Dihydronorethindrone has been shown to possess some antiandrogenic activity, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of 5alpha-Dihydronorethindrone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the androgen receptor with approximately 27% of the affinity of the potent androgen metribolone . Despite this higher affinity, it exhibits almost abolished androgenic activity compared to norethisterone . Additionally, 5alpha-Dihydronorethindrone acts as a weak irreversible aromatase inhibitor, affecting estrogen synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5alpha-Dihydronorethindrone change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that 5alpha-Dihydronorethindrone possesses both progestogenic and antiprogestogenic activity, which may vary over time . The compound’s interaction with cellular receptors and enzymes can lead to changes in cellular responses and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 5alpha-Dihydronorethindrone vary with different dosages in animal models. At lower doses, the compound exhibits progestogenic activity, while at higher doses, it shows marked antiprogestogenic activity . Threshold effects and toxic or adverse effects at high doses have been observed in rodent bioassays . The compound’s interaction with androgen and progesterone receptors influences its dosage-dependent effects on cellular functions .

Metabolic Pathways

5alpha-Dihydronorethindrone is involved in several metabolic pathways. It is formed from norethisterone by the action of 5alpha-reductase in the liver and other tissues . The compound can be further metabolized to 3alpha,5alpha-tetrahydronorethisterone and 3beta,5alpha-tetrahydronorethisterone . These metabolic pathways involve various enzymes and cofactors that influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 5alpha-Dihydronorethindrone within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to cellular receptors and transport proteins . These interactions play a role in its distribution within different tissues and its overall bioavailability .

Subcellular Localization

5alpha-Dihydronorethindrone’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with cellular receptors and enzymes, thereby modulating its biochemical and cellular effects .

Propiedades

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGILQMNIZWNOK-XDQPPUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966327 | |

| Record name | 5alpha-Dihydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-79-9 | |

| Record name | 5α-Dihydronorethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Dihydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-Dihydronorethisterone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DD235DD5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does 5α-Dihydronorethisterone interact with progesterone receptors and what are the downstream effects?

A1: 5α-Dihydronorethisterone acts as a competitive inhibitor of progesterone binding to its receptors. [, ] This means it binds to the same site on the receptor as progesterone, preventing progesterone from binding and exerting its effects. The research indicates that 5α-Dihydronorethisterone exhibits both progestational and antiprogestational activity. [] While it can bind to progesterone receptors, it also demonstrates the ability to block progesterone's action. For instance, 5α-Dihydronorethisterone was observed to abolish the decrease in uterine cytoplasmic progesterone receptors typically caused by progesterone administration. [] This suggests a complex interaction with the progesterone receptor, potentially involving different mechanisms depending on factors like dosage and physiological context.

Q2: How does the structure of 5α-Dihydronorethisterone relate to its binding affinity for progesterone receptors compared to other 19-norprogestogens?

A2: The structure of 5α-Dihydronorethisterone plays a crucial role in its interaction with progesterone receptors. Research indicates that the 3-ketone and 17β-hydroxyl groups, along with the specific conformation of ring A/B in 19-norprogestogens, are vital for binding to the progesterone receptor. [] Comparing 5α-Dihydronorethisterone to other 19-norprogestogens like Norethindrone, Norethindrone acetate, Lynestrenol, and Ethynodiol diacetate, it demonstrates a higher affinity for the progesterone receptor than some but not all. [, ] Further research is needed to fully elucidate the structure-activity relationships and how specific structural modifications within this class of compounds influence their binding affinity and ultimately their biological effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B128892.png)

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)